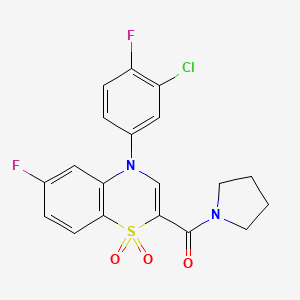

4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that features a combination of several functional groups, including oxadiazole, thiophene, and sulfonamide

Properties

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF2N2O3S/c20-14-10-13(4-5-15(14)22)24-11-18(19(25)23-7-1-2-8-23)28(26,27)17-6-3-12(21)9-16(17)24/h3-6,9-11H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGWMZSCILBXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

Sulfonamide formation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the oxadiazole or thiophene rings, leading to the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activities : Preliminary studies suggest that it may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Its structure suggests possible interactions with cellular targets involved in cancer proliferation. In vitro studies have shown promising results against various cancer cell lines.

Biological Probes and Ligands

Due to its unique structure, the compound can serve as a probe or ligand in biochemical assays. It may interact with various enzymes and receptors, providing insights into their mechanisms of action.

Industrial Applications

The compound may find applications in the development of new materials or as a catalyst in chemical processes. Its ability to undergo various chemical reactions allows for versatility in industrial settings.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

- A study published in Molecules indicated that derivatives of similar compounds exhibited significant antitumor activity, suggesting that modifications to the benzothiazine core could enhance efficacy against cancer cells .

- Research conducted by the National Cancer Institute (NCI) evaluated related compounds for their anticancer activity, demonstrating that structural analogs showed substantial inhibition of tumor cell growth .

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific application. For example, if the compound is used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of 4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Contains a benzothiazine core which is known for various pharmacological activities.

- Functional groups include a pyrrolidine ring and halogenated phenyl substituents, which may enhance its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism or inflammatory responses.

- Receptor Modulation: It may interact with various receptors, altering signaling pathways that could lead to therapeutic effects in conditions such as cancer or inflammation.

- Antioxidant Activity: The presence of fluorine and chlorine atoms could enhance the compound's ability to scavenge free radicals.

Anticancer Activity

Research indicates that compounds similar to 4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibit significant anticancer properties. For instance:

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Inhibition of cell proliferation | |

| Compound B | Lung Cancer | Induction of apoptosis |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

Case Study 1: Antitumor Efficacy

In a study conducted on human cancer cell lines, the compound demonstrated an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer activity. The study highlighted its ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: In Vivo Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema and levels of inflammatory markers (TNF-alpha and IL-6), showcasing its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(3-chloro-4-fluorophenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, it is beneficial to compare it with structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.